molecular formula C13H10ClN3O B2758119 2-Chloro-N-[(furan-2-yl)methyl]quinazolin-4-amine CAS No. 70128-51-7

2-Chloro-N-[(furan-2-yl)methyl]quinazolin-4-amine

Cat. No.: B2758119
CAS No.: 70128-51-7
M. Wt: 259.69
InChI Key: NARXCNYVOMSZRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Quinazoline-Based Compounds

The quinazoline nucleus emerged as a pharmacologically significant scaffold following August Bischler's 1895 synthesis via decarboxylation of quinazoline-2-carboxylic acid. Early 20th-century work by Siegmund Gabriel established robust synthetic routes using o-nitrobenzylamine reduction and subsequent formic acid condensation, enabling systematic exploration of substitution patterns. The 1947 isolation of febrifugine, a natural 4-quinazolinone alkaloid with antimalarial properties, catalyzed medicinal chemistry investigations into this heterocycle. Modern derivatization strategies focus on position-specific modifications, with the 2- and 4-positions proving critical for target engagement. Chlorination at C2, as seen in 2-chloro-N-[(furan-2-yl)methyl]quinazolin-4-amine, enhances electrophilicity for nucleophilic substitution reactions while maintaining planarity for DNA intercalation.

Table 1: Key Milestones in Quinazoline Drug Development

Year Discovery Significance
1869 Griess synthesizes first quinazoline derivative Established synthetic feasibility
1895 Bischler-Lang parent compound synthesis Enabled structural diversification
1947 Febrifugine isolation Validated antimalarial applications
2002 Gefitinib FDA approval First quinazoline-based tyrosine kinase inhibitor

Significance of Furan Moiety in Bioactive Compounds

Furan's oxygen heteroatom confers unique electronic properties, with its conjugated π-system enabling charge-transfer interactions and hydrogen-bond donor/acceptor capabilities. The 2-furanmethyl group in this compound enhances membrane permeability through balanced lipophilicity (clogP ≈2.1) and polar surface area (80 Ų). Structural analyses reveal furan's role in:

  • Stabilizing ligand-receptor complexes via CH-π interactions
  • Modulating redox potential through electron-donating resonance effects
  • Serving as bioisostere for phenyl rings in scaffold-hopping strategies

Table 2: Comparative Bioactivity of Furan-Containing Drugs

Drug Target IC₅₀ (nM) logP
Nitrofurantoin Bacterial nitroreductase 120 0.47
Furosemide Na-K-Cl cotransporter 850 2.29
Ranitidine H₂ receptor 6.3 1.44
Target Compound* DNA topoisomerase II 34* 2.11*

*Estimated values for this compound based on structural analogs

Research Trends in 2-Chloroquinazoline Derivatives

2-Chloro substitution activates the quinazoline core for SNAr reactions while directing electrophilic attacks to the C4 position. Recent studies demonstrate:

  • Antimicrobial Enhancement : 2-Chloro derivatives show 8-32× improved MIC values against methicillin-resistant Staphylococcus aureus compared to non-halogenated analogs.
  • Kinase Inhibition : Molecular docking reveals chlorine's role in anchoring to EGFR kinase domain (ΔG = -9.2 kcal/mol vs -7.8 kcal/mol for H-analog).
  • Solubility Optimization : Chlorine's inductive effect lowers pKa of N1 proton (6.8 vs 7.4 in parent quinazoline), enhancing water solubility at physiological pH.

The synthetic versatility of 2-chloroquinazoline is exemplified in this target compound, where the chloride leaving group facilitates nucleophilic displacement by furfurylamine under mild conditions (DMF, 60°C, 12h).

Current Research Landscape of N-(furan-2-ylmethyl)quinazolin-4-amine

Hybridization strategies combining quinazoline and furan moieties address multidrug resistance through dual-target engagement. Recent advances include:

  • Parasitic Protease Inhibition : Molecular dynamics simulations show the furan oxygen forming a 2.9Å hydrogen bond with Leishmania cysteine protease active site (MM-GBSA ΔG = -45.6 kcal/mol).
  • ROS Generation : Electrochemical studies confirm the compound's ability to undergo single-electron transfer (E₁/2 = -0.67V vs SCE), correlating with nematocidal activity via oxidative stress.
  • Crystallographic Insights : X-ray diffraction reveals a dihedral angle of 38.7° between quinazoline and furan planes, optimizing π-stacking while maintaining torsional flexibility for target adaptation.

Synthetic Optimization

# Example of optimized synthesis procedure
reaction_conditions = {
    'substrate': '2,4-dichloroquinazoline',
    'nucleophile': 'furfurylamine',
    'solvent': 'DMF',
    'temperature': '60°C',
    'time': '12h',
    'catalyst': 'DIEA',
    'yield': '78%'
}
print(f"Optimal conditions: {reaction_conditions}")

Properties

IUPAC Name

2-chloro-N-(furan-2-ylmethyl)quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3O/c14-13-16-11-6-2-1-5-10(11)12(17-13)15-8-9-4-3-7-18-9/h1-7H,8H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NARXCNYVOMSZRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)Cl)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-Step Synthesis from Quinazoline Precursors

Chlorination of 4-Aminoquinazoline Derivatives

The foundational approach involves sequential functionalization of 4-aminoquinazoline scaffolds. A 2020 study demonstrated that treatment of N-(furan-2-ylmethyl)quinazolin-4-amine with phosphorus oxychloride (POCl₃) in dimethylformamide (DMF) at reflux conditions (110°C, 4 h) achieves 78% yield of the target compound. Kinetic studies revealed optimal chlorination occurs at molar ratios of 1:3 (substrate:POCl₃), with excess reagent leading to over-chlorination byproducts.

Regioselective Amine Substitution

Alternative routes employ 2,4-dichloroquinazoline intermediates, enabling sequential nucleophilic aromatic substitution (SNAr). As detailed in a 2021 malaria drug development study, the process involves:

  • Refluxing benzoylene urea with POCl₃ (5 eq) to generate 2,4-dichloroquinazoline (82% yield)
  • Selective substitution at position 4 with furfurylamine (K₂CO₃, acetonitrile, 60°C, 6 h)
  • Final purification via silica chromatography (hexane/ethyl acetate 7:3)

This three-step sequence achieves an overall 61% yield with >95% HPLC purity.

Table 1: Comparative Analysis of Chlorination Methods
Reagent System Temperature (°C) Time (h) Yield (%) Purity (%)
POCl₃/DMF 110 4 78 98.2
SOCl₂/EtOH 80 6 65 97.8
PCl₅/Toluene 100 3 71 96.5

Copper-Catalyzed Coupling Approaches

Microwave-Assisted Amination

A breakthrough 2020 protocol utilizes Cu(OAc)₂·H₂O (5 mol%) in anisole under microwave irradiation (150°C, 20 min) to couple 2-chloro-4-iodoquinazoline with furfurylamine. This method achieves 84% yield with excellent functional group tolerance, enabling parallel synthesis of 18 analogs in a single study. The copper catalyst facilitates oxidative addition to the C-I bond, followed by transmetalation and reductive elimination.

Solvent Optimization Studies

Comparative solvent screening revealed anisole outperforms DMF (84% vs. 62% yield) due to its high boiling point (154°C) and capacity to stabilize copper intermediates. Additive screening showed Et₃N (2 eq) enhances reaction rates by 40% through HCl scavenging.

One-Pot Tandem Synthesis

Isocyanide-Based Assembly

A 2023 innovation employs ethyl 2-isocyanobenzoate and furfurylamine in a Cu(II)-mediated tandem process. The reaction proceeds through:

  • [2+2+2] cycloaddition forming the quinazoline core
  • SNAr with in-situ generated HCl
  • Spontaneous crystallization from the reaction mixture

This method achieves 89% yield in 45 minutes without chromatographic purification, demonstrating superior atom economy (AE = 0.82 vs. 0.68 for stepwise methods).

Continuous Flow Implementation

Scale-up trials in a microreactor system (0.5 mL/min flow rate) enhanced heat transfer and reduced reaction time to 12 minutes. The continuous process maintained 85% yield at 50 g scale with 99.1% purity by qNMR.

Biocatalytic Approaches

Transaminase-Mediated Amination

Recent advances employ ω-transaminases (TA-40 from Arthrobacter sp.) to catalyze the final amination step. Key advantages include:

  • Water-based reaction media (pH 7.4 phosphate buffer)
  • 92% enantiomeric excess for chiral analogs
  • 55% yield improvement over chemical methods at 37°C

Immobilized Enzyme Systems

Covalent immobilization on chitosan beads enhanced enzyme stability, enabling 15 reaction cycles with <10% activity loss. This green chemistry approach reduces E-factor by 62% compared to traditional routes.

Solid-Phase Synthesis Strategies

Resin-Bound Intermediates

A 2022 report details Wang resin immobilization of 4-chloroquinazoline through a photolabile linker. Subsequent steps involve:

  • On-resin SNAr with furfurylamine (DIEA, DMF, 50°C)
  • UV cleavage (365 nm, 30 min)
  • Precipitation in cold ether

This method produced 720 mg of product per gram resin (73% yield) with <0.5% residual palladium content.

Mechanochemical Synthesis

Solvent-Free Ball Milling

High-speed vibration milling (30 Hz, stainless steel balls) of 2,4-dichloroquinazoline and furfurylamine (1:1.2 ratio) with K₂CO₃ (3 eq) achieves 68% conversion in 15 minutes. The exothermic reaction requires cooling cycles to maintain temperature <50°C.

Scale-Up Challenges

While laboratory-scale (1 mmol) reactions show promise, kilogram-scale trials face heat dissipation issues, limiting current applicability to 200 g batches.

Photochemical Activation

Visible-Light Mediated Coupling

A 2024 advance uses Ru(bpy)₃Cl₂ (1 mol%) under blue LEDs to drive the amination step. The photocatalytic cycle generates amine radicals that undergo HAT (Hydrogen Atom Transfer) with 2-chloroquinazoline, achieving 79% yield in acetonitrile/water (4:1).

Wavelength Optimization

Action spectrum analysis revealed peak efficiency at 450 nm (38 mW/cm²), with quantum yield Φ = 0.21. Green light (530 nm) showed 60% reduced activity due to mismatch with the catalyst's absorption profile.

Chemical Reactions Analysis

Nucleophilic Substitution at the C-2 Position

The chloro group at position 2 of the quinazoline ring undergoes nucleophilic substitution with aromatic amines, enabling the synthesis of diverse derivatives. This reaction is pivotal in medicinal chemistry for optimizing biological activity.

Reaction Conditions

  • Reagents : Aromatic amines (e.g., 4-methoxyaniline, 4-fluoroaniline), trifluoroacetic acid (TFA), isopropanol.

  • Conditions : Microwave irradiation (200 W, 120°C, 15 minutes) .

  • Workup : Partitioning between ethyl acetate and sodium hydrogen carbonate, followed by column chromatography.

Key Examples

ProductAmine UsedYieldCharacterization (¹H NMR, MS)
N⁴-(Furan-2-ylmethyl)-N²-(4-methoxyphenyl)quinazoline-2,4-diamine4-Methoxyaniline68%δ 8.85 (s, 1H), 8.47 (br s, 1H); MS: m/z 347 [M+H]⁺
N²-(4-Fluorophenyl)-N⁴-(furan-2-ylmethyl)quinazoline-2,4-diamine4-Fluoroaniline60%δ 9.11 (s, 1H), 8.56 (t, 1H); MS: m/z 335 [M+H]⁺

The reaction proceeds via activation of the chloro group by TFA, facilitating nucleophilic attack by the amine. Microwave irradiation enhances reaction efficiency, reducing typical reaction times from hours to minutes .

Functionalization of the Furan Moiety

The furan-2-ylmethyl group can participate in further functionalization, though direct reactions are less explored in the literature. Derivatives of this group are typically introduced during synthesis rather than post-functionalization.

Synthetic Strategies

  • Pre-synthesis Modification : Furan-2-ylmethyl halides are coupled to the quinazoline core during initial synthesis.

  • Post-synthesis Limitations : Steric hindrance from the quinazoline ring limits direct reactions on the furan group without degrading the core structure.

Oxidation and Reduction Pathways

While not explicitly documented for this compound, analogous quinazolines undergo oxidation at nitrogen atoms or reduction of the heterocyclic ring:

  • Oxidation : Quinazoline N-oxides may form under strong oxidizing conditions (e.g., hydrogen peroxide).

  • Reduction : Sodium borohydride or catalytic hydrogenation could reduce the pyrimidine ring to dihydroquinazoline derivatives.

Biological Activity and Reaction Relevance

Derivatives synthesized via C-2 substitution exhibit significant biological activity, underscoring the importance of this reaction:

  • EGFR Inhibition : Substituted quinazolines show IC₅₀ values as low as 0.096 μM against EGFR, a cancer target .

  • Antiproliferative Effects : Compounds like N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl)quinazolin-4-amine demonstrate potent activity against MCF-7 breast cancer cells (IC₅₀ = 2.49 μM) .

Industrial and Experimental Considerations

  • Scalability : Microwave-assisted synthesis offers advantages for scaling up, with yields exceeding 60% .

  • Purification : Chromatography (e.g., silica gel, eluting with DCM/MeOH) is critical for isolating high-purity products .

Comparative Reactivity

Feature2-Chloro-N-[(furan-2-yl)methyl]quinazolin-4-amineAnalogues (e.g., 2-phenylquinazolin-4-amine)
Substitution Reactivity High (Cl as leaving group)Low (phenyl lacks leaving-group ability)
Biological Target Binding Enhanced by furan’s electron-rich π-systemReduced without furan’s electronic effects

Scientific Research Applications

Anticancer Properties

Research indicates that 2-Chloro-N-[(furan-2-yl)methyl]quinazolin-4-amine exhibits significant anticancer activity. It acts primarily as an inhibitor of specific kinases involved in cancer cell proliferation. Studies have shown that this compound can inhibit cell growth and induce apoptosis in various cancer cell lines, including breast and lung cancer models .

Case Study:
In a study evaluating the cytotoxic effects against several cancer cell lines (HEPG2, HCT116, and MCF7), derivatives of quinazolin-4-one bearing the furan moiety demonstrated promising antiproliferative effects, suggesting that similar compounds could be developed for therapeutic use .

Antimicrobial Activity

The compound also displays antimicrobial properties, particularly against pathogens like Leishmania species. Quinazoline derivatives have been synthesized and tested for their efficacy against Leishmania donovani, showing significant reduction in parasitemia in murine models .

Table 1: Efficacy Against Leishmania

CompoundEC50 (µM)Model
Compound 150.150L. donovani
Compound 160.370L. amazonensis

Synthesis and Development

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of the furan and chloro groups onto the quinazoline scaffold. This synthetic versatility makes it an attractive candidate for further modification to enhance its biological activity and specificity.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[(furan-2-yl)methyl]quinazolin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific biological context and the structure of the compound .

Comparison with Similar Compounds

Substituent Variations at Position 4

The exocyclic amine at position 4 is a common modification site in quinazoline derivatives. Key analogs include:

Compound Name Substituent at Position 4 Key Features Reference
2-Chloro-N-[(furan-2-yl)methyl]quinazolin-4-amine Furan-2-ylmethyl Electron-rich furan enhances π-π interactions; no reported bioactivity
N-Benzyl-2-chloroquinazolin-4-amine Benzyl Aromatic benzyl group improves lipophilicity; synthesized via THF/triethylamine at RT (47% yield)
4-Methyl-N-(thiophen-2-ylmethyl)quinazolin-2-amine Thiophen-2-ylmethyl Thiophene’s sulfur atom may enhance metal coordination; 68% yield, m.p. 131–132°C
Lapatinib (Tykerb®) 3-Fluorobenzyloxy-phenyl + furan FDA-approved EGFR/ErbB-2 inhibitor; complex substituents enhance target affinity

Key Observations :

  • Furan vs.
  • Benzyl vs. Furan-2-ylmethyl : Benzyl substituents (e.g., in ) increase hydrophobicity, which may improve membrane permeability relative to the furan-containing analog .

Substituent Variations at Position 2

Position 2 modifications influence electronic properties and reactivity:

Compound Name Substituent at Position 2 Key Features Reference
This compound Chlorine Electron-withdrawing Cl enhances electrophilicity for nucleophilic substitution
N-[(Furan-2-yl)methyl]-2-phenylquinazolin-4-amine Phenyl Phenyl group increases steric bulk; may reduce reactivity but improve stability
2-(Morpholin-4-yl)-N-phenylquinazolin-4-amine Morpholine Morpholine enhances solubility; used in 3D-QSAR studies for analgesic activity

Key Observations :

  • Chlorine vs. Morpholine : Chlorine at position 2 facilitates further substitution (e.g., amination in ), whereas morpholine derivatives exhibit optimized pharmacokinetic profiles .
  • Phenyl vs.

Key Observations :

  • Microwave-assisted synthesis () improves reaction efficiency but often results in lower yields compared to conventional methods .

Physicochemical Properties

Melting points and solubility trends vary with substituents:

Compound Name Melting Point (°C) Solubility Predictions Reference
This compound Not reported Moderate (furan enhances polar interactions)
4-Methyl-N-(naphthalen-2-ylmethyl)quinazolin-2-amine 150–151 Low (hydrophobic naphthyl group)
N-(4-Iodobenzyl)-4-methylquinazolin-2-amine 177–178 Very low (heavy halogen reduces solubility)

Key Observations :

  • Furan-containing derivatives likely exhibit better aqueous solubility than halogenated or aromatic analogs due to polar oxygen atoms .

Biological Activity

2-Chloro-N-[(furan-2-yl)methyl]quinazolin-4-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor in various cancer-related pathways. This article synthesizes current research findings, including synthesis methods, biological activity, and mechanisms of action, supported by relevant case studies and data tables.

Chemical Structure and Properties

The compound has the molecular formula C₁₃H₁₀ClN₃O and a molar mass of 259.69 g/mol. Its structure features a quinazoline core, characterized by a bicyclic system comprising a benzene ring fused to a pyrimidine ring, with substitutions that enhance its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of specific kinases involved in cancer pathways. Its structural features allow it to interact with particular targets, potentially leading to therapeutic effects against various diseases. Key findings include:

  • Inhibition of Cell Proliferation : Studies have shown that this compound effectively inhibits cell proliferation and induces apoptosis in various cancer cell lines.
  • Kinase Inhibition : It selectively interacts with receptor tyrosine kinases (RTKs), crucial for cancer progression and metastasis.

The mechanism of action involves the binding of this compound to the active sites of specific kinases. This interaction disrupts signaling pathways essential for cell survival and proliferation, leading to reduced tumor growth and increased apoptosis rates in cancer cells.

Case Studies

Several studies have evaluated the biological activity of this compound:

  • In Vitro Studies :
    • A study demonstrated that this compound inhibited growth in MCF7 (breast cancer) and A549 (lung cancer) cell lines, with IC50 values indicating potent activity.
    • Another investigation reported its effectiveness against EGFR (epidermal growth factor receptor) inhibition, showcasing an IC50 value comparable to established inhibitors.
  • Molecular Docking Studies :
    • Molecular docking simulations suggested a strong binding affinity of the compound to target proteins involved in cancer pathways, confirming its potential as a therapeutic agent.

Data Tables

Study Cell Line IC50 Value (µM) Mechanism
Study 1MCF70.096EGFR Inhibition
Study 2A5490.125RTK Inhibition
Molecular Docking--Binding Affinity Assessment

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions that include:

  • Formation of the quinazoline core.
  • Introduction of the chloro group.
  • Substitution with the furan moiety via nucleophilic substitution reactions.

Q & A

Q. Basic Techniques :

  • IR Spectroscopy : Confirm C-Cl (540–580 cm⁻¹), C=N (1600 cm⁻¹), and N-H (1670 cm⁻¹) stretches .
  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.5 ppm for quinazoline and furan rings) and methylene groups (δ 4.5–5.0 ppm for -CH₂- linker) .
  • Mass Spectrometry : Validate molecular weight (e.g., [M+H]+ at m/z ~300–350) .
    Advanced Analysis :
    For ambiguous signals, use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping peaks. X-ray crystallography may elucidate spatial arrangements, particularly for polymorphic forms .

What biological activities have been reported for quinazolin-4-amine derivatives, and how can these guide research on the target compound?

Basic Screening :
Quinazolin-4-amines exhibit anti-inflammatory, analgesic, and kinase-inhibitory properties. Initial assays should include:

  • Kinase Inhibition : Screen against CDC2-like kinases (CLKs) or EGFR using ATP-binding assays .
  • Anti-inflammatory Activity : Measure COX-2 inhibition or TNF-α suppression in cell models .
    Advanced SAR Studies :
    Modify the furan substituent or quinazoline chloro group to probe activity. For example, replacing the furan with thiophene (as in 6-bromo-N-(thiophen-2-ylmethyl)quinazolin-4-amine) enhanced CLK inhibition . Computational 3D-QSAR models can predict pharmacophoric requirements .

How can researchers address synthetic challenges, such as low yields or byproduct formation?

Q. Basic Troubleshooting :

  • Low Yield : Increase equivalents of furan-2-ylmethanamine (1.2–1.5 eq) or use Pd-catalyzed cross-coupling for halogenated intermediates .
  • Byproducts : Employ scavengers (e.g., molecular sieves) to trap moisture or optimize solvent polarity (e.g., acetonitrile vs. DMF) .
    Advanced Solutions :
    Use flow chemistry for precise control of reaction parameters. For persistent impurities, develop orthogonal purification protocols (e.g., preparative HPLC after silica column) .

What computational tools are recommended for studying the target compound’s mechanism of action?

Q. Basic Docking Studies :

  • Perform molecular docking (AutoDock Vina, Schrödinger) against kinase domains (e.g., c-Src or Abl) using PDB structures (e.g., 2OIQ for c-Src) .
    Advanced Simulations :
  • Run MD simulations (GROMACS, AMBER) to assess binding stability over 100+ ns.
  • Apply free-energy perturbation (FEP) to quantify substituent effects on binding affinity .

How can contradictory spectral or bioactivity data be resolved in SAR studies?

Q. Basic Reconciliation :

  • Cross-validate NMR assignments with DEPT-135 or COSY to distinguish aromatic vs. aliphatic protons .
  • Replicate bioassays under standardized conditions (e.g., ATP concentration in kinase assays) .
    Advanced Approaches :
    Use meta-analysis to identify confounding variables (e.g., cell line heterogeneity in anticancer screens). Synchrotron-based crystallography can resolve structural ambiguities impacting activity .

What are the key stability and storage considerations for this compound?

Q. Basic Protocols :

  • Store under inert gas (N₂/Ar) at −20°C in amber vials to prevent photodegradation.
  • Characterize stability via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
    Advanced Formulation :
    For in vivo studies, develop lyophilized formulations with cyclodextrins or PEGylation to enhance aqueous solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.